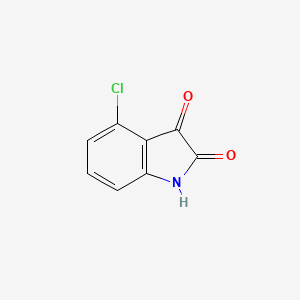

4-Chloroisatin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49794. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYFISNDMZKGRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212852 | |

| Record name | Indole-2,3-dione, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6344-05-4 | |

| Record name | 4-Chloroisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6344-05-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-2,3-dione, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLOROISATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0NSS4B19Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of 4-Chloroindole-2,3-dione (4-Chloroisatin)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Chloroindole-2,3-dione, more commonly known as 4-Chloroisatin, is a halogenated derivative of the versatile heterocyclic compound, isatin (1H-indole-2,3-dione). This molecule has emerged as a pivotal building block in synthetic organic chemistry and medicinal chemistry. Its unique structural framework, characterized by a planar indole nucleus fused with an α-keto-lactam system, imparts a distinct reactivity profile that has been exploited for the synthesis of a multitude of more complex heterocyclic structures. The strategic placement of a chlorine atom on the benzene ring at the 4-position significantly modulates its electronic properties and lipophilicity, influencing both its chemical reactivity and the biological activity of its derivatives.[1]

This guide offers a comprehensive technical overview of the core physical and chemical properties of this compound. It is designed to serve as a foundational resource for researchers leveraging this compound in drug discovery, materials science, and as a versatile intermediate in organic synthesis.[2]

Section 1: Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are dictated by its molecular architecture. The molecule consists of a bicyclic system where a benzene ring is fused to a pyrrolidine-2,3-dione ring. This arrangement results in a planar structure with distinct reactive sites.[3]

Caption: Molecular structure of 4-Chloroindole-2,3-dione.

1.1 Key Physicochemical Data

The macroscopic properties of this compound are summarized below. These values are critical for designing experimental conditions, including solvent selection, reaction temperatures, and purification strategies.

| Property | Value | Source(s) |

| IUPAC Name | 4-chloro-1H-indole-2,3-dione | [4] |

| Synonyms | This compound, 4-Chloroindole-2,3-dione | [1][2][4] |

| CAS Number | 6344-05-4 | [1][4][5] |

| Molecular Formula | C₈H₄ClNO₂ | [1][4] |

| Molecular Weight | 181.58 g/mol | [1][2] |

| Appearance | Yellow to orange solid/powder/crystal | [1][2] |

| Melting Point | 258 °C | [2][5] |

| Solubility | Soluble in dimethylformamide (DMF) | [2] |

| Density | ~1.519 g/cm³ | [2] |

1.2 Structural Insights

The chemical behavior of this compound is a direct consequence of its structural features:

-

Dicarbonyl System: The molecule possesses two carbonyl groups at the C2 and C3 positions. The C2 carbonyl is part of an amide (lactam) linkage, while the C3 carbonyl behaves as a ketone. This vicinal dicarbonyl arrangement makes the C3 position highly electrophilic and susceptible to nucleophilic attack.

-

Planarity and Crystallography: X-ray crystallography studies reveal that the this compound molecule is essentially planar. In the solid state, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming infinite chains.[3] This planarity and potential for hydrogen bonding are crucial for its interaction with biological targets like enzyme active sites.

-

Influence of the Chlorine Substituent: The electron-withdrawing nature of the chlorine atom at the C4 position influences the electron density of the entire aromatic system. This has implications for both the reactivity of the aromatic ring in electrophilic substitution reactions and the acidity of the N-H proton.

Section 2: Chemical Reactivity and Key Transformations

This compound is a versatile substrate capable of undergoing a wide range of chemical transformations, making it a valuable precursor for diverse heterocyclic compounds. The primary centers of reactivity are the C3-carbonyl, the N1-amide proton, and the aromatic ring.

Caption: Key reactivity pathways of the this compound core.

2.1 Reactions at the C3-Carbonyl Group

The ketonic carbonyl at the C3 position is the most reactive site for nucleophilic addition and condensation reactions. This reactivity is the cornerstone of its use in building molecular complexity.

-

Schiff Base Formation: this compound readily condenses with primary aromatic or aliphatic amines to form Schiff bases (3-imino derivatives). This reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid.[6] These Schiff bases are important intermediates themselves for synthesizing spiro-heterocycles.

-

Aldol-Type Condensations: The C3-carbonyl can react with compounds containing active methylene groups (e.g., malononitrile, indoles, ketones) under basic conditions to yield aldol condensation products.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the C3-carbonyl group into an exocyclic double bond, providing access to a wide array of 3-substituted-2-oxindoles.

2.2 Reactions at the N1-Amide

The proton on the N1 nitrogen is acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile.

-

N-Alkylation and N-Acylation: The isatin anion can be readily alkylated or acylated using various electrophiles like alkyl halides, acyl chlorides, or anhydrides. This functionalization is critical for modulating the compound's solubility, lipophilicity, and biological activity.

Section 3: Synthesis and Experimental Protocols

The most established and widely used method for preparing substituted isatins, including this compound, is the Sandmeyer isatin synthesis .[7] This two-step process begins with the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by an acid-catalyzed cyclization.[8]

Caption: Workflow for the Sandmeyer synthesis of this compound.

3.1 Detailed Synthesis Protocol (Sandmeyer Method)

This protocol is adapted from established procedures for the synthesis of this compound.[9][10][11]

-

Principle: The synthesis proceeds via the formation of isonitroso-3-chloroacetanilide from 3-chloroaniline, which then undergoes intramolecular electrophilic cyclization in strong acid to yield this compound.[8]

-

Step 1: Preparation of Isonitroso-3-chloroacetanilide

-

In a large reaction vessel, prepare a solution of chloral hydrate (0.054 mol) and anhydrous sodium sulfate (0.40 mol) in 120 mL of water.

-

Sequentially add m-chloroaniline (0.05 mol), hydroxylammonium chloride (0.158 mol), and concentrated hydrochloric acid (43 mL) to the suspension.

-

Heat the resulting mixture to 90 °C with stirring and maintain this temperature for approximately 5 minutes. A precipitate of the intermediate will form.

-

Cool the reaction mixture to room temperature.

-

Filter the suspension to collect the crude isonitroso-3-chloroacetanilide. Wash the solid with water (2 x 20 mL) and allow it to dry.

-

-

Step 2: Cyclization to this compound

-

Preheat concentrated sulfuric acid (approx. 33 mL) to 65-70 °C in a three-necked flask equipped with a mechanical stirrer and thermometer.

-

Carefully add the dried isonitroso-3-chloroacetanilide from Step 1 in small portions to the hot acid, ensuring the internal temperature is maintained between 75-85 °C.

-

After the addition is complete, heat the reaction mixture to 90 °C for an additional 20-30 minutes.[9][10]

-

Cool the reaction solution to room temperature and then slowly pour it with vigorous stirring into a beaker containing 500 g of crushed ice.

-

Continue stirring the resulting slurry for several hours to ensure complete precipitation.

-

Collect the orange-red precipitate by filtration, and wash it thoroughly with cold water until the washings are neutral.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from ethanol to yield a product with >98% purity.[9]

-

Section 4: Applications in Research and Development

The unique combination of a reactive scaffold and a halogen substituent makes this compound a compound of high interest in several scientific domains.

-

Pharmaceutical Development: The isatin core is a "privileged scaffold" in medicinal chemistry, with derivatives showing a vast array of biological activities, including anticancer, antimicrobial, and antiviral properties.[6][12] this compound serves as a key starting material for synthesizing novel drug candidates.[1] The chlorine atom can enhance binding affinity to protein targets through halogen bonding, improve metabolic stability, and increase cell membrane permeability by increasing lipophilicity.[13]

-

Organic Synthesis: It is a foundational building block for synthesizing more complex heterocyclic systems like quinolines and spiro-indoles, which are themselves of interest in medicinal and materials chemistry.

-

Materials Science: The planar, electron-deficient nature of the isatin ring has led to its exploration in the development of novel materials, such as conducting polymers and organic semiconductors.

Section 5: Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.[2]

-

Hazard Identification:

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][15]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16][17]

-

Exposure Avoidance: Avoid all personal contact, including breathing dust and contact with skin and eyes. Wash hands thoroughly after handling.[15][16]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

-

First Aid Measures:

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[15]

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[15]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[15]

-

Ingestion: Rinse mouth and seek medical attention if a significant amount is swallowed.

-

Conclusion

4-Chloroindole-2,3-dione is a highly valuable and versatile heterocyclic compound. Its well-defined physicochemical properties, predictable reactivity at multiple sites, and accessible synthesis make it an indispensable tool for chemists. Its primary importance lies in its role as a key intermediate in the development of new pharmaceuticals, where the isatin scaffold continues to provide a robust foundation for the design of potent and selective bioactive agents. A thorough understanding of its properties, as outlined in this guide, is crucial for its safe and effective application in advancing chemical and biomedical research.

References

-

African Rock Art. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- New Journal of Chemistry. (n.d.). Supporting Information.

-

CAS Common Chemistry. (n.d.). 5-Chloro-1-methylisatin. Retrieved from [Link]

-

Dailey, S., & Bergesch, W. (2012). Synthesis of Substituted Isatins. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.

-

National Center for Biotechnology Information. (n.d.). 4-Chloroindole-3-acetic acid. PubChem Compound Database. Retrieved from [Link]

-

SynArchive. (n.d.). Sandmeyer Isatin Synthesis. Retrieved from [Link]

- GSRS. (n.d.). This compound.

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

Juma, R. M., Golen, J. A., & Manke, D. R. (2016). 4-Chloro-1H-indole-2,3-dione. IUCrData, 1, x160689. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Chloroisatin: A Versatile Intermediate. Retrieved from [Link]

-

ChemSpider Synthetic Pages. (n.d.). Sandmeyer isonitrosoacetanilide isatin synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Chloroaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Chloroindole-3-acetic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Chloroisatin. PubChem Compound Database. Retrieved from [Link]

-

Vasanthanathan, P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

Iraqi Journal of Science. (2022). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. lbaochemicals.com [lbaochemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C8H4ClNO2 | CID 96047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 6344-05-4 [sigmaaldrich.com]

- 6. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 7. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synarchive.com [synarchive.com]

- 9. This compound | 6344-05-4 [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. nbinno.com [nbinno.com]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Chloroindole-3-acetic acid | C10H8ClNO2 | CID 100413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. chemicalbook.com [chemicalbook.com]

Introduction: The Strategic Importance of 4-Chloroisatin

An In-Depth Technical Guide to 4-Chloroisatin (CAS No. 6344-05-4)

This compound, with the CAS number 6344-05-4, is a chlorinated derivative of isatin (1H-indole-2,3-dione) that has emerged as a cornerstone intermediate in synthetic organic chemistry and medicinal chemistry.[1] Its rigid heterocyclic scaffold, featuring a reactive ketone at the C-3 position and an amide at N-1, provides a synthetically versatile platform for constructing a diverse array of more complex molecules.[1][2] The presence of a chlorine atom at the 4-position of the indole ring significantly modulates the electronic properties and lipophilicity of the molecule, which can enhance biological activity and provide a handle for further functionalization.

This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, reactivity, characterization, and strategic applications of this pivotal compound. We will explore the causality behind established protocols and highlight its role in the development of novel therapeutic agents and advanced materials.[1]

Core Physicochemical and Structural Properties

A precise understanding of this compound's properties is fundamental for its effective use in research and synthesis.

| Property | Value | Source |

| CAS Number | 6344-05-4 | [1][3][4] |

| Molecular Formula | C₈H₄ClNO₂ | [1][3][5] |

| Molecular Weight | 181.58 g/mol | [1][3][4] |

| Appearance | Yellow to orange solid/crystalline powder | [1][6][7] |

| Melting Point | 258°C | [4][6] |

| IUPAC Name | 4-chloro-1H-indole-2,3-dione | [3][4] |

| Synonyms | 4-Chloroindole-2,3-dione, 4-Chloro-2,3-indolinedione | [1][7] |

| Solubility | Soluble in dimethylformamide (DMF) | [6] |

| InChI Key | HSYFISNDMZKGRS-UHFFFAOYSA-N | [3][4] |

Synthesis of this compound: The Sandmeyer Approach

The most established and widely utilized method for synthesizing substituted isatins, including this compound, is the Sandmeyer isatin synthesis.[8][9][10] This robust, two-step procedure begins with a substituted aniline—in this case, 3-chloroaniline—and proceeds through an isonitrosoacetanilide intermediate.[11][12]

Mechanism and Rationale

-

Step 1: Formation of 2-(Hydroxyimino)-N-(3-chlorophenyl)acetamide (Isonitroso-3-chloroacetanilide). This step involves a condensation reaction between 3-chloroaniline, chloral hydrate, and hydroxylamine.[12][13] The reaction is typically performed in an aqueous solution saturated with sodium sulfate. Chloral hydrate reacts with hydroxylamine to form an oxime, which then condenses with the aniline to yield the isonitrosoacetanilide intermediate.[8]

-

Step 2: Acid-Catalyzed Cyclization. The isolated isonitrosoacetanilide is then treated with a strong acid, most commonly concentrated sulfuric acid.[8][12][14] The acid catalyzes an intramolecular electrophilic substitution, where the aromatic ring attacks the electrophilic carbon of the oxime group, leading to ring closure and the formation of the isatin core.[12] The choice of concentrated sulfuric acid is critical; it acts as both a catalyst and a dehydrating agent, driving the cyclization to completion.[8] Heating is often required to overcome the activation energy for this step.[11][14]

Caption: Workflow for the Sandmeyer synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a synthesis of published methods and should only be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Part A: Synthesis of Isonitroso-3-chloroacetanilide [11]

-

To a suitable reaction vessel, add water (120 mL), chloral hydrate (8.93 g, 0.054 mol), and anhydrous sodium sulfate (130 g).

-

Sequentially add a solution of 3-chloroaniline (0.05 mol) in concentrated hydrochloric acid (4.3 mL) and water.

-

Add a solution of hydroxylammonium chloride (10.98 g, 0.158 mol) in water.

-

Heat the resulting suspension to 90°C and maintain for approximately 5-10 minutes.[11] The mixture will turn yellow and cloudy.

-

Cool the reaction mixture to room temperature, allowing the intermediate product to precipitate.

-

Collect the crude solid by filtration and wash with water (2 x 20 mL). The product can be used directly in the next step.

Part B: Cyclization to this compound [11][14]

-

Preheat concentrated sulfuric acid (775 mL for a 136 g scale, or proportionally smaller) to 65-70°C in a large three-necked flask equipped with a mechanical stirrer and thermometer.[11][14] Causality: Preheating the acid ensures the reaction initiates promptly upon addition of the intermediate and helps maintain a controlled temperature range.

-

Add the crude isonitroso-3-chloroacetanilide from Part A in small portions, ensuring the internal temperature is maintained between 75°C and 85°C.[14] Causality: This temperature range is optimal for the cyclization reaction. Too low a temperature results in an incomplete reaction, while too high a temperature can lead to sulfonation and degradation of the product.[10]

-

Once the addition is complete, heat the mixture to 90°C for an additional 30 minutes to ensure the reaction goes to completion.[14]

-

Cool the reaction mixture and carefully pour it onto a large volume of crushed ice with vigorous stirring. This quenches the reaction and precipitates the crude product.

-

Collect the red-orange precipitate by filtration and wash thoroughly with water until the washings are neutral.

Part C: Purification and Isomer Separation [14] The cyclization of isonitroso-3-chloroacetanilide yields a mixture of this compound and 6-Chloroisatin. Separation is achieved by exploiting differences in their acidity.

-

Slurry the crude, dried solid in water (approx. 2 liters) and bring it into solution by adding 3 N sodium hydroxide until the solution is basic.

-

Filter the solution to remove any insoluble impurities.

-

Carefully adjust the pH of the filtrate to 8 using concentrated hydrochloric acid. Causality: this compound is less acidic and will precipitate first at this mildly basic pH.

-

Collect the precipitated solid by filtration, wash with water, and dry. This yields crude this compound, which can be further purified by recrystallization from ethanol.[11]

-

The filtrate containing the more acidic 6-chloroisatin can be further acidified to pH < 1 to precipitate the 6-chloro isomer, if desired.[14]

Chemical Reactivity and Derivatization

The this compound scaffold is rich in reactive sites, making it an ideal precursor for generating chemical libraries. The most common reactions occur at the C3-carbonyl group and the N1-amide proton.

-

Reactions at C3-Carbonyl: The ketone at the C3 position is highly electrophilic and readily undergoes condensation reactions with various nucleophiles. A prime example is the formation of Schiff bases (imines) by reacting this compound with primary amines.[15][16] This reaction is a gateway to a vast number of derivatives, including spiro-heterocycles.[15]

-

Reactions at N1-Amide: The N-H proton is acidic and can be deprotonated by a suitable base, allowing for N-alkylation or N-acylation reactions. This provides a straightforward method to introduce substituents that can modulate solubility, cell permeability, and target binding.

Workflow: Synthesis of this compound Schiff Base Derivatives

Caption: General workflow for Schiff base synthesis from this compound.

General Protocol: Schiff Base Synthesis[18]

-

Dissolve this compound (1 equivalent) in a suitable solvent such as DMF or ethanol.

-

Add the desired primary aromatic amine (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops). Causality: The acid protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by the amine.

-

Heat the reaction mixture to reflux for several hours (typically 10-12 hours), monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure Schiff base derivative.

Applications in Research and Drug Development

This compound is not merely a synthetic intermediate but a building block for molecules with significant biological potential.[1] Its derivatives have been extensively explored for various therapeutic applications.

-

Pharmaceutical Development: It is a key precursor in the synthesis of potential anti-cancer and antimicrobial agents.[1][6] The isatin core is a "privileged scaffold" found in numerous bioactive compounds, and the 4-chloro substitution often enhances this activity.[17][18][19] Studies have shown that isatin derivatives can inhibit tumor growth and exhibit cytotoxic effects against various cancer cell lines.[6][17]

-

Organic Synthesis: Beyond pharmaceuticals, it serves as a building block for dyes, pigments, and agrochemicals.[1][6] Its ability to undergo diverse chemical transformations makes it valuable for creating novel materials.[1]

-

Biochemical Research: Isatin compounds have been identified as selective inhibitors of enzymes like carboxylesterases and can exhibit plant growth-regulating activity.[11][20] This makes this compound a useful tool for studying cellular processes and developing new biochemical probes.

-

Material Science: The compound is being explored for creating novel materials like conducting polymers for use in electronics.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is crucial. This is typically achieved through a combination of spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of this compound.

Summary of Spectroscopic Data

| Technique | Characteristic Peaks / Signals | Interpretation |

| ¹H NMR | δ ~11.0 ppm (broad s, 1H), δ ~7.0-7.6 ppm (m, 3H) | The downfield singlet corresponds to the acidic N-H proton. The multiplet in the aromatic region corresponds to the three protons on the benzene ring. |

| ¹³C NMR | δ ~183 ppm, δ ~158 ppm, δ ~110-150 ppm | Two distinct signals in the far downfield region are characteristic of the two carbonyl carbons (C2 and C3). Multiple signals in the 110-150 ppm range correspond to the aromatic carbons. |

| FTIR (cm⁻¹) | ~3200 (N-H stretch, often broad), ~1750 & ~1730 (C=O stretches), ~1600 (C=C aromatic stretch) | The N-H stretch confirms the amide group. The two strong carbonyl peaks are indicative of the dione structure. The aromatic C=C stretch confirms the benzene ring. |

| Mass Spec (GC-MS) | m/z ≈ 181 (M⁺), 153 (M-CO)⁺, 126 | The molecular ion peak (M⁺) confirms the molecular weight. A characteristic fragmentation pattern for isatins is the loss of carbon monoxide (CO), giving a strong peak at M-28. |

(Note: Exact chemical shifts (δ) in NMR and wavenumbers in IR can vary slightly based on solvent and instrumentation. The data presented are typical values for structure confirmation.)[3][21]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

-

Hazard Identification: According to GHS classifications, this compound may be toxic if swallowed (H301), cause serious eye irritation (H319), and may cause skin and respiratory irritation (H315, H335).[3]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6] Work should be conducted in a well-ventilated fume hood.

-

Storage: Store the compound at room temperature in a tightly sealed container, away from incompatible materials.[1]

Conclusion

This compound (CAS 6344-05-4) stands out as a highly valuable and versatile compound for both academic research and industrial application.[1] Its straightforward synthesis via the Sandmeyer reaction, coupled with its rich chemical reactivity, makes it an indispensable building block. For professionals in drug discovery, its role as a privileged scaffold provides a reliable starting point for developing novel therapeutics targeting a wide range of diseases, from cancer to microbial infections.[2][6] A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is paramount to unlocking its full potential in advancing chemical and pharmaceutical sciences.

References

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96047, this compound. Retrieved from [Link]

-

African Rock Art. (n.d.). This compound. Retrieved from [Link]

-

LBAO Chemicals. (n.d.). This compound | 6344-05-4 | 98%. Retrieved from [Link]

- da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12, 273-324.

-

SynArchive. (n.d.). Sandmeyer Isatin Synthesis. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

- Singh, U. P., & Bhat, H. R. (2014). Synthesis and Antimicrobial Evaluation of Novelisatin Derivatives. Journal of Advances in Applied Science and Technology, 1(1), 1-8.

- Marvel, C. S., & Hiers, G. S. (1925).

-

Sciencemadness Discussion Board. (2018). Synthesis of Isatin. Retrieved from [Link]

- Islam, M. R., Khayer, K., & Abed, S. (2007). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 Oxadiazoline Derivatives for Comparative Cytotoxicity Study on Brine Shrimp. Bangladesh Journal of Pharmacology, 2(1), 1-6.

- Al-Khuzaie, M. G. A., Jasim, M. R., & Hussein, S. M. (2025). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Iraqi Journal of Science, 66(3), 970-991.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Chloroisatin: A Versatile Intermediate for Pharmaceutical Synthesis and Organic Chemistry Applications. Retrieved from [Link]

- Pakravan, P., Kashanian, S., Khodaei, M. M., & Harding, F. J. (2013). Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity. Pharmacological Reports, 65(2), 313-335.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- El-Gohary, N. S., & Shaaban, M. I. (2014). Synthesis, Characterization, and Antibacterial Activity of Some Novel 5-Chloroisatin Derivatives. Journal of Applied Pharmaceutical Science, 4(02), 070-076.

- Gothwal, A., Kumar, A., & Sharma, A. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 114, 105129.

-

Scribd. (n.d.). NMR Data of Alkylated 5-Chloroisatin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 344135, 7-Chloroisatin. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C8H4ClNO2 | CID 96047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. lbaochemicals.com [lbaochemicals.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. soeagra.com [soeagra.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound | 6344-05-4 [chemicalbook.com]

- 12. synarchive.com [synarchive.com]

- 13. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. prepchem.com [prepchem.com]

- 15. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 16. 5-Chloroisatin | 17630-76-1 [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. nbinno.com [nbinno.com]

- 19. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. usbio.net [usbio.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

molecular weight and formula of 4-Chloroisatin

An In-Depth Technical Guide to 4-Chloroisatin: Synthesis, Characterization, and Applications

Introduction

This compound (4-chloro-1H-indole-2,3-dione) is a halogenated derivative of isatin, a privileged heterocyclic scaffold in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a reactive ketone at the C-3 position and an amide N-H proton, makes it an exceptionally versatile building block for the synthesis of a diverse array of more complex molecules.[1] This guide provides a comprehensive overview of this compound, tailored for researchers and professionals in drug development and chemical synthesis. We will delve into its fundamental properties, established synthetic protocols, characteristic spectral data, and its pivotal role as a precursor in the development of novel therapeutic agents and materials.[1][2]

Molecular and Physicochemical Properties

The strategic placement of a chlorine atom on the indole ring significantly influences the electronic properties and reactivity of the isatin core, providing a valuable handle for further chemical modification. Its fundamental properties are summarized below.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₈H₄ClNO₂ | [1][3][4] |

| Molecular Weight | 181.57 g/mol | [3][4] |

| IUPAC Name | 4-chloro-1H-indole-2,3-dione | [3] |

| CAS Number | 6344-05-4 | [1][3] |

| Appearance | Yellow to orange solid powder/crystal | [1][2] |

| Melting Point | ~258 °C | [2] |

| Solubility | Soluble in dimethylformamide (DMF) |[2] |

Caption: 2D molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a cyclization reaction, a variant of the Sandmeyer isatin synthesis. One established method involves the reaction of 3-chloroaniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid like concentrated sulfuric acid.[5][6]

Causality in the Synthetic Protocol

The choice of reagents and conditions is critical for directing the reaction towards the desired product.

-

Isonitrosoacetanilide Formation: The initial condensation reaction between 3-chloroaniline, chloral hydrate, and hydroxylamine forms the key oxime intermediate. This step builds the necessary carbon-nitrogen framework for the subsequent cyclization.

-

Acid-Catalyzed Cyclization: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent. It protonates the oxime, facilitating an electrophilic aromatic substitution where the nitrogen attacks the benzene ring. The strong acid medium is essential to drive this intramolecular cyclization to completion.

-

Temperature Control: The temperature is carefully maintained between 75-85°C during the addition of the intermediate to the acid.[5] This provides sufficient energy to overcome the activation barrier for cyclization without promoting unwanted side reactions or decomposition. A final heating step at 90°C ensures the reaction proceeds to completion.[5]

-

Purification by pH Adjustment: The crude product contains both this compound and its isomer, 6-Chloroisatin. The separation relies on the differential acidity of the N-H proton. By dissolving the mixture in a basic solution (NaOH) and then carefully re-acidifying to a specific pH (pH 8), the less soluble this compound can be selectively precipitated.[5]

Experimental Protocol

The following protocol is adapted from established literature procedures.[5][6]

-

Preparation of the Intermediate: In a suitable vessel, chloral hydrate, anhydrous sodium sulfate, 3-chloroaniline, and hydroxylammonium chloride are sequentially added to water with concentrated hydrochloric acid.[6]

-

The suspension is heated to 90°C for approximately 5 minutes and then cooled. The resulting solid intermediate (isonitroso-3-chloroacetanilide) is collected by filtration and washed with water.[6]

-

Cyclization: Concentrated sulfuric acid (H₂SO₄) is preheated to 70°C in a separate reaction flask equipped with a stirrer.[5]

-

The dried intermediate from step 2 is added portion-wise to the hot sulfuric acid, maintaining the reaction temperature between 75-85°C.[5]

-

After the addition is complete, the mixture is heated at 90°C for an additional 30 minutes.[5]

-

Isolation and Purification: The reaction mixture is cooled and then carefully poured onto crushed ice with stirring.[5]

-

The precipitated red-orange solid is collected by filtration and washed with water.

-

For purification, the crude solid is dissolved in 3 N sodium hydroxide and filtered. The pH of the filtrate is adjusted to 8 with concentrated hydrochloric acid to precipitate the this compound product.[5]

-

The solid is recovered by filtration, washed with water, and dried.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Unambiguous identification of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique structural information that, when combined, confirms the compound's identity.

Table 2: Characteristic Spectroscopic Data for this compound

| Technique | Key Features | Interpretation |

|---|---|---|

| ¹H NMR | Signals in the aromatic region (approx. 7.0-7.8 ppm); Broad singlet for N-H proton (>10 ppm) | Confirms the presence of the substituted benzene ring and the labile amide proton. |

| ¹³C NMR | Signals for two carbonyl carbons (C=O) typically >160 ppm; Signals in the aromatic region (approx. 110-140 ppm) | Indicates the presence of the dione functionality and the aromatic carbons.[3] |

| IR Spectroscopy | Two distinct C=O stretching bands (approx. 1730-1760 cm⁻¹); N-H stretching band (approx. 3100-3300 cm⁻¹); C-Cl stretching band (approx. 700-800 cm⁻¹) | The two carbonyl peaks are characteristic of the isatin core (amide and ketone). The N-H stretch confirms the amide group.[3] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight (m/z ≈ 181/183 in a ~3:1 ratio) | The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides definitive evidence for the presence of one chlorine atom.[3] |

Reactivity and Applications

The synthetic utility of this compound stems from its inherent reactivity, making it a cornerstone for building diverse molecular libraries.[1]

-

Schiff Base Formation: The C-3 ketone is highly electrophilic and readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[7] This reaction is a common first step in the synthesis of spiro-heterocycles and other complex derivatives with potential biological activity.[7]

-

N-Functionalization: The N-H proton is acidic and can be deprotonated by a suitable base, allowing for alkylation, acylation, or arylation at the nitrogen position. This provides a simple route to modify the compound's steric and electronic properties.

-

Pharmaceutical Development: this compound is a key intermediate in the synthesis of compounds with a wide range of biological activities. It is particularly prominent in the development of potential anti-cancer agents, where the isatin scaffold is known to inhibit various kinases.[1][2] It also serves as a precursor for antimicrobial and anti-inflammatory molecules.[1]

-

Materials Science: Beyond pharmaceuticals, it is used as a building block for dyes, pigments, and agrochemicals.[1][2] Its structure is also being explored for the creation of novel materials like conducting polymers.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. lbaochemicals.com [lbaochemicals.com]

- 3. This compound | C8H4ClNO2 | CID 96047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. This compound | 6344-05-4 [chemicalbook.com]

- 7. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

An In-Depth Technical Guide to the Solubility of 4-Chloroisatin for Pharmaceutical and Chemical Research

Abstract: 4-Chloroisatin, a halogenated derivative of isatin, is a pivotal building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel therapeutic agents and functional dyes.[1][2] Its utility in these applications is profoundly influenced by its solubility characteristics in various solvent systems. Low solubility can impede reaction kinetics, complicate purification processes, and result in poor bioavailability for pharmaceutical applications.[3] This guide provides a comprehensive technical overview of the solubility of this compound, synthesizing theoretical principles with practical data. We delve into the physicochemical properties of the molecule, present available solubility data across a spectrum of solvents, and offer a detailed, field-proven protocol for its experimental determination. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this compound's behavior in solution to optimize its use in synthesis, formulation, and biological screening.

Introduction to this compound: Physicochemical Profile

This compound, systematically named 4-chloro-1H-indole-2,3-dione, is a yellow to orange crystalline solid.[2][4] Its molecular structure, featuring a planar indole ring system substituted with a chlorine atom and two carbonyl groups, dictates its chemical reactivity and physical properties. The presence of both hydrogen bond donor (the N-H group) and acceptor (carbonyl oxygens) sites, combined with the electron-withdrawing nature of the chlorine atom and the diketone system, results in a molecule with moderate polarity.

Understanding these fundamental properties is the first step in predicting and explaining its solubility behavior.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₄ClNO₂ | [4][5] |

| Molecular Weight | 181.58 g/mol | [1][4] |

| Appearance | Light yellow to Brown powder/crystal | [1][4] |

| Melting Point | 258 °C | [1] |

| pKa | 9.44 ± 0.20 (Predicted) | [6] |

| LogP | ~1.3 | [1][5] |

| CAS Number | 6344-05-4 | [4][5] |

The Science of Solubility: A Mechanistic Perspective

The dissolution of a crystalline solid like this compound is governed by a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.

-

Pillar 1: Crystal Lattice Energy: The this compound molecules in their solid state are held together by intermolecular forces, including hydrogen bonds (N-H···O=C) and π-π stacking interactions. The energy required to overcome these forces is the crystal lattice energy. A high lattice energy can significantly hinder solubility.

-

Pillar 2: Solvation Energy: When solvent molecules surround a solute molecule, new interactions are formed, releasing solvation energy. The extent of this energy release depends on the compatibility of the solute and solvent.

-

Pillar 3: "Like Dissolves Like": This principle is a useful heuristic. This compound has both polar (amide, ketones) and nonpolar (chlorinated benzene ring) features. Therefore, its solubility is expected to be highest in solvents that can effectively interact with both moieties, particularly polar aprotic solvents.

The interplay of these factors is visualized in the diagram below.

Caption: Workflow for Shake-Flask Solubility Determination.

Self-Validating System: The Importance of the Calibration Curve

The use of a multi-point calibration curve is a self-validating step. The linearity of this curve (typically requiring an R² value > 0.995) confirms that the analytical method follows the Beer-Lambert law in the concentration range of interest, ensuring the trustworthiness of the final calculated solubility value.

Caption: Protocol for Generating a Valid Calibration Curve.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in research and development. Its behavior is governed by its moderately polar structure, with high solubility observed in polar aprotic solvents like DMF and DMSO and poor solubility in nonpolar solvents and water. For applications requiring precise solubility data, the shake-flask method provides a reliable and authoritative means of determination. By understanding the theoretical underpinnings and applying rigorous experimental protocols, researchers can effectively manage and optimize the use of this compound in their workflows, accelerating progress in drug discovery and materials science.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Semantic Scholar. (2014). Solubility and Thermodynamic Functions of Isatin in Pure Solvents. [Link]

-

ResearchGate. (2015). Solubility of a Pharmacological Intermediate Drug Isatin in Different Solvents at Various Temperatures. [Link]

-

ResearchGate. (2018). Measurement, Correlation, and Thermodynamics of Solubility of Isatin in Nine Different Green Solvents. [Link]

-

ResearchGate. (2015). Solubility of a Pharmacological Intermediate Drug Isatin in Different Solvents at Various Temperatures. [Link]

-

ResearchGate. Structure of Isatin. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

Sources

- 1. lbaochemicals.com [lbaochemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C8H4ClNO2 | CID 96047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 6344-05-4 [chemicalbook.com]

A Comprehensive Technical Guide to the Physicochemical Characterization of 4-Chloroisatin

This guide provides an in-depth exploration of the critical physicochemical properties of 4-Chloroisatin (CAS 6344-05-4), specifically its appearance and melting point. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers not only the characteristic data for this compound but also detailed, field-proven methodologies for its accurate determination. Understanding these fundamental properties is a prerequisite for the successful application of this compound in the synthesis of novel bioactive molecules, pharmaceuticals, and industrial materials.[1][2][3]

Introduction: The Significance of this compound

This compound, systematically named 4-chloro-1H-indole-2,3-dione, is a chlorinated derivative of isatin.[1] Isatin and its derivatives are a pivotal class of heterocyclic compounds, serving as versatile precursors in the synthesis of a wide array of biologically active molecules and functional materials.[4][5][6] The strategic placement of a chlorine atom at the 4-position of the isatin core significantly influences its electronic properties and reactivity, making it a valuable building block in medicinal chemistry and materials science.[1]

In the pharmaceutical sector, this compound is a key intermediate in the development of potential therapeutic agents, including anticancer and antimicrobial compounds.[1][2][3] Its utility also extends to the dye and pigment industry, where it serves as a precursor for creating novel colorants.[1] Given its broad applicability, the accurate and reliable characterization of its fundamental physical properties is of paramount importance for ensuring reproducibility in research and manufacturing, and for meeting stringent quality control standards.

Physical Appearance: Qualitative and Quantitative Assessment

The physical appearance of a chemical compound is its first-line indicator of purity. For this compound, this assessment involves not only a visual inspection of its color and form but also an understanding of how these characteristics may be influenced by factors such as purity and crystalline form.

Tabulated Physical Properties

| Property | Description | Source(s) |

| Chemical Name | 4-chloro-1H-indole-2,3-dione | [2] |

| Synonyms | This compound, 4-Chloroindole-2,3-dione | [7] |

| CAS Number | 6344-05-4 | [8] |

| Molecular Formula | C₈H₄ClNO₂ | [1] |

| Molecular Weight | 181.58 g/mol | [1][2] |

| Physical State | Solid at room temperature | [2] |

| Appearance | Light yellow to brown or yellow to orange powder/crystal | [1][2][7] |

Experimental Protocol for Visual Characterization

This protocol outlines a systematic approach to observing and documenting the physical appearance of a this compound sample.

Objective: To qualitatively assess the color, form, and homogeneity of a solid sample of this compound.

Materials:

-

Spatula

-

White, non-glare observation surface (e.g., ceramic well plate or watch glass)

-

Magnifying glass or low-power microscope

-

This compound sample

Procedure:

-

Sample Preparation: On a clean, dry, white observation surface, place a small, representative sample (approximately 10-20 mg) of this compound using a clean spatula.

-

Color Observation: Under consistent, bright, and neutral lighting, observe the color of the sample against the white background. Record the color using descriptive terms (e.g., "pale yellow," "bright orange," "reddish-brown").

-

Form and Morphology Assessment: Examine the sample with a magnifying glass or under a low-power microscope. Note the form of the solid, distinguishing between crystalline (with discernible geometric shapes) and amorphous (powdery, non-crystalline) appearances.[9] Record descriptive terms such as "fine powder," "crystalline needles," or "granular solid."

-

Homogeneity Evaluation: Assess the uniformity of the sample. Look for the presence of any foreign particles, clumps of different colors, or a non-uniform appearance that might indicate the presence of impurities or incomplete drying.

Self-Validation and Interpretation:

-

Causality: A uniform, brightly colored crystalline powder is indicative of high purity. The synthesis of this compound can result in a crude "red-orange precipitate."[10] Subsequent purification, such as recrystallization from ethanol, is crucial to obtain the final, purer product.[3]

-

Trustworthiness: A sample that appears dull, clumped, or has a wide color range (e.g., specks of brown in a yellow powder) may be impure or may have degraded over time. Such observations should prompt further analytical testing, such as melting point determination, to ascertain purity.

Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is a highly sensitive physical property that serves as a primary indicator of its identity and purity. For a pure compound, the melting point is a sharp, well-defined temperature range of 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[8][10][11]

Tabulated Melting Point Data

| Parameter | Value | Source(s) |

| Melting Point | 258 °C | [2][8] |

The Impact of Impurities on Melting Point

The synthesis of this compound often involves strong acids and multi-step reactions, which can introduce impurities if not carefully controlled.[3][10] For instance, the synthesis from isonitroso-3-chloroacetanilide can also produce the isomeric 6-chloroisatin, which would need to be separated.[10]

The presence of such impurities disrupts the uniform crystalline lattice of this compound. This disruption weakens the intermolecular forces holding the solid together, meaning less thermal energy is required to break these bonds and transition the substance to a liquid state.[1][7][8] Consequently, an impure sample of this compound will exhibit:

-

A depressed (lower) initial melting temperature.

-

A broader melting range (the temperature difference between the onset of melting and complete liquefaction).

This principle is fundamental to the practice of using melting point as a criterion for purity. As a crude product is purified, for instance through recrystallization, its melting point will increase and the range will narrow, approaching the literature value for the pure substance.[12]

Experimental Protocol for Melting Point Determination (Capillary Method)

This protocol details the standard capillary method for determining the melting point range of this compound, in accordance with common pharmacopeia and laboratory standards.[12][13]

Objective: To accurately determine the melting point range of a this compound sample.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

-

Thin-walled capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

This compound sample (must be completely dry)

Procedure:

-

Sample Preparation: If the sample consists of coarse crystals, gently grind it to a fine powder using a clean, dry mortar and pestle. This ensures uniform heat transfer within the sample.[13]

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap it gently on a hard surface to pack the sample tightly into the sealed end. Repeat until a packed column of 2-3 mm in height is achieved.[13][14]

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Preliminary Measurement (Optional but Recommended): Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting point. This saves time in the subsequent, more precise measurement.[15]

-

Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new capillary tube with the sample. Set the heating rate to a slow, controlled value of 1-2 °C/min.[15] A slow heating rate is critical for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.

-

Data Recording:

-

T₁ (Onset of Melting): Record the temperature at which the first drop of liquid becomes visible within the sample.

-

T₂ (Completion of Melting): Record the temperature at which the last solid particle melts, and the sample becomes a clear, transparent liquid.

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For high-purity this compound, this range should be narrow and close to the literature value of 258 °C.

Self-Validation and Causality:

-

Trustworthiness: Repeating the accurate measurement at least twice to ensure consistency validates the result. Consistent values (within 1°C) indicate a reliable measurement.

-

Expertise: A broad melting range (e.g., 250-255 °C) is a strong indicator of impurities. The likely cause could be residual starting materials, solvents from recrystallization, or isomeric byproducts. This result would necessitate further purification of the sample before its use in sensitive applications.

Workflow and Safety Considerations

Integrated Characterization Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of a new or existing batch of this compound, integrating the protocols described above.

Caption: Workflow for the Characterization of this compound.

Safety and Handling

As a Senior Application Scientist, it is imperative to handle all chemicals with appropriate caution. Based on available Safety Data Sheets (SDS), this compound should be handled with care.

-

Hazards: May cause eye irritation, skin irritation, and respiratory irritation. It can be toxic if swallowed.[16]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[17]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Prevent dispersion of dust during weighing and transfer.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water. If irritation persists, seek medical attention.

-

Skin: Wash off with soap and plenty of water. If irritation occurs, seek medical advice.

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Rinse mouth with water and seek immediate medical advice.

-

This guide provides a robust framework for the accurate and safe characterization of this compound. By adhering to these detailed protocols and understanding the underlying scientific principles, researchers can ensure the quality and reliability of their work, paving the way for successful innovation in their respective fields.

References

-

Synthesis of this compound . PrepChem.com. [Link]

-

How do impurities affect the melting point of a substance? TutorChase. [Link]

-

This compound | C8H4ClNO2 | CID 96047 . PubChem - NIH. [Link]

-

Melting point determination . University of Calgary. [Link]

-

Effect of impurities on melting and boiling points . Chemistry Stack Exchange. [Link]

-

Melting Point Determination | Your Guide to Melting Point Analysis . Mettler Toledo. [Link]

-

Measuring the Melting Point . Westlab Canada. [Link]

-

Melting Point Determination . thinkSRS.com. [Link]

-

Synthesis and Screening of New Isatin Derivatives . Der Pharma Chemica. [Link]

-

Identifying Unknown Organic Compounds: Physical Observations . YouTube. [Link]

-

Observing chemical changes | Class experiment . RSC Education. [Link]

- Purification of the isatins.

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications . NIH National Library of Medicine. [Link]

-

SYSTEMATIC QUALITATIVE ANALYSIS . NCERT. [Link]

-

Is it possible to separate isatin derivatives from isatin without using Colum chromatography? ResearchGate. [Link]

-

How can we tell the chemical make up of a substance? Reddit. [Link]

-

The polymorphism of statins and its effect on their physicochemical properties . PubMed. [Link]

-

SYNTHETIC APPROACHES OF ISATIN DERIVATIVES AS AN ANTI-CANCER AGENT . World Journal of Pharmaceutical Research. [Link]

-

isatin and its derivatives: review of pharmacological activities and therapeutic potential . ResearchGate. [Link]

Sources

- 1. homework.study.com [homework.study.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 6344-05-4 [chemicalbook.com]

- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. seejph.com [seejph.com]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. tutorchase.com [tutorchase.com]

- 9. The polymorphism of statins and its effect on their physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. m.youtube.com [m.youtube.com]

- 12. thinksrs.com [thinksrs.com]

- 13. mt.com [mt.com]

- 14. youtube.com [youtube.com]

- 15. SSERC | Melting point determination [sserc.org.uk]

- 16. This compound | C8H4ClNO2 | CID 96047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. lbaochemicals.com [lbaochemicals.com]

Spectroscopic Characterization of 4-Chloroisatin: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic data for 4-Chloroisatin (4-Chloro-1H-indole-2,3-dione), a key heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of potential anticancer agents and novel dyes necessitates a thorough understanding of its structural properties, which are primarily elucidated through spectroscopic techniques.[1][2] This document moves beyond a simple recitation of data, offering insights into the experimental rationale and interpretation of the spectra, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Analytical Foundation

A precise characterization of this compound is fundamental for its application in drug development and organic synthesis.[3] Spectroscopic analysis provides an empirical fingerprint of the molecule, confirming its identity, purity, and structural integrity. The strategic placement of the chlorine atom at the C4 position induces specific electronic effects that are clearly observable in its spectral data, distinguishing it from other isomers.

Key Molecular Information:

-

Molecular Formula: C₈H₄ClNO₂[4]

-

Molecular Weight: 181.58 g/mol [4]

-

CAS Number: 6344-05-4[4]

-

Appearance: Yellow to orange solid[5]

-

Melting Point: ~258 °C[6]

The numbering scheme used for the interpretation of NMR spectra is presented in the following diagram.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, typically Dimethyl Sulfoxide-d₆ (DMSO-d₆), as the compound's polarity makes it soluble in this solvent.

-

Internal Standard: Add Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum using a standard pulse program, typically with 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse program. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Interpretation

-

N-H Proton: The amide proton (N1-H) is expected to appear as a broad singlet significantly downfield, typically in the range of δ 11.0-11.5 ppm when using DMSO-d₆ as a solvent. This deshielding is due to the acidic nature of the proton and its involvement in intermolecular hydrogen bonding.

-

Aromatic Protons (H5, H6, H7): The three adjacent protons on the benzene ring form a coupled system.

-

H6: This proton is situated between two other protons (H5 and H7) and is expected to appear as a triplet around δ 7.7 ppm .

-

H5 and H7: These protons are adjacent to the H6 proton and a quaternary carbon. They are expected to appear as doublets . The H7 proton, being ortho to the electron-withdrawing amide carbonyl group, would likely be the most deshielded of the aromatic protons, appearing around δ 7.8 ppm . The H5 proton, ortho to the chlorine atom, would appear slightly more upfield, around δ 7.3 ppm .

-

| Predicted Proton Signal | Approx. Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| 1 | ~11.2 | Singlet (broad) | N-H |

| 2 | ~7.8 | Doublet | H7 |

| 3 | ~7.7 | Triplet | H6 |

| 4 | ~7.3 | Doublet | H5 |

| Note: These are predicted values based on chemical shift theory in DMSO-d₆. Actual experimental values may vary. |

¹³C NMR Spectral Interpretation

Experimental ¹³C NMR data for this compound has been reported in the scientific literature, providing a definitive carbon fingerprint of the molecule.[1] The proton-decoupled spectrum will display eight distinct signals, corresponding to each unique carbon atom in the structure.

-

Carbonyl Carbons (C2, C3): The two carbonyl carbons are the most deshielded and appear furthest downfield. The amide carbonyl (C2) is typically found around δ 158-160 ppm , while the ketone carbonyl (C3) appears even further downfield, around δ 182-184 ppm .

-

Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): The six carbons of the benzene ring appear in the typical aromatic region (δ 110-150 ppm).

-

C4 (C-Cl): The carbon directly attached to the chlorine atom (C4) will be significantly influenced by the halogen's electronegativity and is expected around δ 130-135 ppm .

-

C7a: This quaternary carbon, positioned between the nitrogen and the aromatic ring, is expected around δ 148-152 ppm .

-

The remaining carbons (C3a, C5, C6, C7) will appear in the complex aromatic region, with their precise shifts determined by the combined electronic effects of the substituents.

-

| Carbon Atom | Expected Chemical Shift Range (δ, ppm) | Assignment |

| C3 | 182 - 184 | Ketone C=O |

| C2 | 158 - 160 | Amide C=O |

| C7a | 148 - 152 | Quaternary Ar-C |

| C6 | 138 - 140 | Ar-CH |

| C4 | 130 - 135 | Ar-C-Cl |

| C3a | 118 - 122 | Quaternary Ar-C |

| C5 | 124 - 128 | Ar-CH |

| C7 | 115 - 118 | Ar-CH |

| Note: The assignments are based on established chemical shift ranges and data reported by Gassman et al. (1977).[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by strong absorptions corresponding to its amide and ketone moieties.

Experimental Protocol: FTIR-KBr

-

Sample Preparation: Mix approximately 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be run first.

An experimental FTIR spectrum of this compound has been recorded using a KBr pellet technique.[1] The key absorption bands are interpreted as follows:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3200 - 3300 | N-H Stretch | Amide (N-H) |

| ~1740 - 1760 | C=O Stretch | Ketone (C3=O) |

| ~1720 - 1740 | C=O Stretch | Amide (C2=O) |

| ~1600 - 1620 | C=C Stretch | Aromatic Ring |

| ~1460 - 1480 | C=C Stretch | Aromatic Ring |

| ~750 - 780 | C-Cl Stretch | Aryl Halide |

The presence of two distinct carbonyl peaks is a hallmark of the isatin core. The N-H stretching frequency indicates the presence of the secondary amide group.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about a molecule's mass and its fragmentation pattern, which aids in structural confirmation.

Experimental Protocol: GC-MS (Electron Ionization)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent is injected into a Gas Chromatograph (GC). The GC separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment. This is known as Electron Ionization (EI).

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

The mass spectrum of this compound shows a characteristic pattern due to the presence of chlorine, which has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

Molecular Ion (M⁺): The molecular ion peak will appear as a pair of peaks at m/z 181 (for C₈H₄³⁵ClNO₂) and m/z 183 (for C₈H₄³⁷ClNO₂), with a characteristic ~3:1 intensity ratio.

-

Fragmentation: The primary fragmentation pathway involves the loss of a neutral carbon monoxide (CO, 28 Da) molecule from the molecular ion, a common fragmentation for cyclic ketones.[1]

-

[M-CO]⁺: This results in a fragment ion at m/z 153 (and a smaller peak at m/z 155).

-

[M-CO-Cl]⁺: A subsequent loss of a chlorine radical from the m/z 153 fragment gives rise to an ion at m/z 126 .

-

| m/z Value | Proposed Fragment | Interpretation |

| 181 / 183 | [C₈H₄ClNO₂]⁺ | Molecular Ion (M⁺) |

| 153 / 155 | [C₇H₄ClNO]⁺ | Loss of Carbon Monoxide (-CO) |

| 126 | [C₇H₄NO]⁺ | Loss of Chlorine Radical (-Cl) |

This fragmentation pattern is highly diagnostic and provides strong evidence for the this compound structure.

Integrated Analytical Workflow

Caption: General workflow for spectroscopic characterization.

References

-

PubChem. This compound | C8H4ClNO2 | CID 96047 . National Center for Biotechnology Information. [Link]

-

LookChem. Cas 6344-05-4, this compound . [Link]

-

Juma, R. M., Golen, J. A., & Manke, D. R. (2016). 4-Chloro-1H-indole-2,3-dione . IUCrData, 1(5), x160689. [Link]

-

Spectral Database for Organic Compounds (SDBS). AIST . [Link]

-

Juma, R. M., Golen, J. A., & Manke, D. R. (2016). data reports 4-Chloro-1H-indole-2,3-dione . IUCrData. [Link]

-

Golen, J. A., & Manke, D. R. (2016). data reports 4,7-Dichloro-1H-indole-2,3-dione . IUCrData. [Link]

Sources

- 1. This compound | C8H4ClNO2 | CID 96047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lbaochemicals.com [lbaochemicals.com]

- 3. This compound | 6344-05-4 [chemicalbook.com]

- 4. This compound | 6344-05-4 | TCI AMERICA [tcichemicals.com]

- 5. This compound | 6344-05-4 [sigmaaldrich.com]

- 6. This compound,6344-05-4-Amadis Chemical [amadischem.com]

An In-Depth Technical Guide on the Biological Activity of 4-Chloroisatin and its Derivatives

Foreword

The isatin scaffold, an indole-1H-2,3-dione, represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Its synthetic accessibility and the reactivity of its carbonyl groups have led to the generation of a vast library of derivatives with wideranging therapeutic potential. Among these, 4-chloroisatin has emerged as a particularly interesting starting point for the development of novel bioactive compounds. The introduction of a chloro group at the 4-position of the isatin ring can significantly influence the molecule's electronic and lipophilic properties, often leading to enhanced biological activity.[4] This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on their anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. We will delve into the mechanisms of action, structure-activity relationships, and key experimental protocols, offering valuable insights for researchers, scientists, and drug development professionals.

Anticancer Activity of this compound Derivatives

The quest for novel and effective anticancer agents is a cornerstone of modern drug discovery. Derivatives of this compound have shown considerable promise in this area, exhibiting cytotoxic effects against a variety of cancer cell lines.[5]

Mechanisms of Action

The anticancer activity of this compound derivatives is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes essential for cancer cell survival and proliferation.

1.1.1. Induction of Apoptosis

A primary mechanism by which these compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis. One derivative, 4'-chloroflavanone, has been shown to increase the expression of cytochrome c, a key protein in the intrinsic apoptotic pathway.[6] This leads to the activation of downstream effector caspases, such as caspase-3, ultimately resulting in the dismantling of the cell.[6] Some copper complexes of isatin derivatives are proposed to generate reactive oxygen species (ROS), leading to oxidative damage, loss of mitochondrial membrane potential, and subsequent activation of the mitochondrial pathway of apoptosis.[7]

1.1.2. Cell Cycle Arrest

In addition to inducing apoptosis, this compound derivatives can also halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints. For instance, 4'-chloroflavanone has been observed to cause G1/S phase arrest in breast cancer cells.[6] This arrest is associated with a decrease in the levels of cyclin-dependent kinase 4 (CDK4) and cyclin D, and a concomitant increase in the expression of the cell cycle inhibitor p21Cip1, a downstream target of the tumor suppressor p53.[6]

Structure-Activity Relationship (SAR) Insights